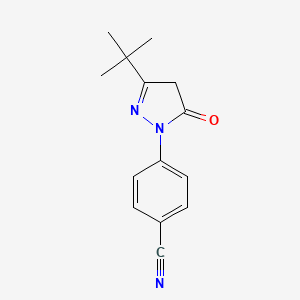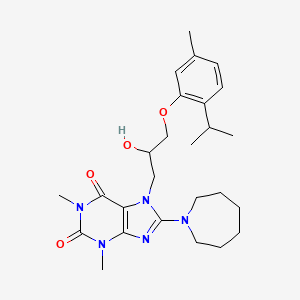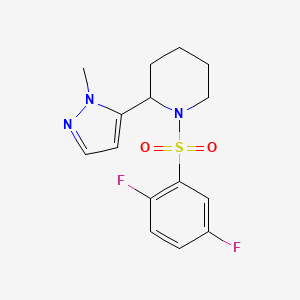
1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine, also known as DFP-10825, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in scientific research for its potential use in the treatment of various diseases.
Mécanisme D'action
1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine exerts its effects by inhibiting the activity of several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of genes that promote cell death in cancer cells. PDEs are involved in the regulation of cyclic nucleotide levels, and their inhibition can lead to increased levels of cyclic nucleotides, which have been shown to have neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of HDACs and PDEs, leading to the activation of genes that promote cell death in cancer cells and increased levels of cyclic nucleotides in neurons. Furthermore, this compound has been found to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using standard analytical techniques. Furthermore, this compound has been extensively studied in vitro, and its effects have been well-characterized. However, there are also limitations to using this compound in lab experiments. For example, its effects in vivo have not been extensively studied, and its potential toxicity in humans is not yet known.
Orientations Futures
There are several future directions for the study of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine. First, more studies are needed to determine the potential toxicity of this compound in humans. Second, studies are needed to determine the pharmacokinetics of this compound in vivo, including its absorption, distribution, metabolism, and excretion. Third, studies are needed to determine the efficacy of this compound in animal models of cancer and neurodegenerative diseases. Fourth, studies are needed to determine the potential for drug-drug interactions with other compounds that are commonly used in the treatment of cancer and neurodegenerative diseases. Finally, studies are needed to optimize the synthesis of this compound and to develop more potent analogs of this compound.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in scientific research for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Its mechanism of action involves the inhibition of HDACs and PDEs, leading to the activation of genes that promote cell death in cancer cells and increased levels of cyclic nucleotides in neurons. While this compound has several advantages for lab experiments, there are also limitations to using this compound. Further studies are needed to determine the potential toxicity of this compound in humans, its pharmacokinetics in vivo, and its efficacy in animal models of disease.
Méthodes De Synthèse
The synthesis of 1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine involves the reaction of 1-(2,5-difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)ethanone with piperidine in the presence of a base. The reaction yields this compound as a white solid with a purity of more than 99%.
Applications De Recherche Scientifique
1-(2,5-Difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, this compound has been found to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-2-(2-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c1-19-13(7-8-18-19)14-4-2-3-9-20(14)23(21,22)15-10-11(16)5-6-12(15)17/h5-8,10,14H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGFZUIOIHLIFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)
![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)
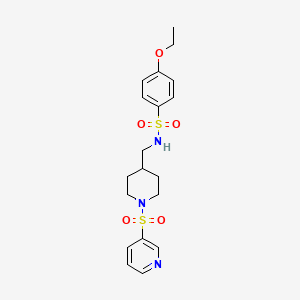
![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)

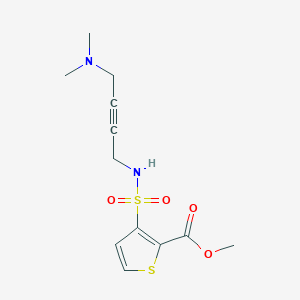
![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)
